molecular formula C7H17N B13612176 (2r)-3-Ethylpentan-2-amine

(2r)-3-Ethylpentan-2-amine

Cat. No.: B13612176
M. Wt: 115.22 g/mol
InChI Key: AFEDQQKVLBHDNO-ZCFIWIBFSA-N
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Description

(2R)-3-Ethylpentan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the third carbon of a pentane chain, with an amine group (-NH2) attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Ethylpentan-2-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 3-ethylpentan-2-one using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethylpentan-2-one in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the efficient and scalable production of the compound, with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Ethylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

(2R)-3-Ethylpentan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-3-Ethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-Methylpentan-2-amine: Similar structure with a methyl group instead of an ethyl group.

    (2R)-3-Propylpentan-2-amine: Similar structure with a propyl group instead of an ethyl group.

    (2R)-3-Isopropylpentan-2-amine: Similar structure with an isopropyl group instead of an ethyl group.

Uniqueness

(2R)-3-Ethylpentan-2-amine is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

(2R)-3-ethylpentan-2-amine

InChI

InChI=1S/C7H17N/c1-4-7(5-2)6(3)8/h6-7H,4-5,8H2,1-3H3/t6-/m1/s1

InChI Key

AFEDQQKVLBHDNO-ZCFIWIBFSA-N

Isomeric SMILES

CCC(CC)[C@@H](C)N

Canonical SMILES

CCC(CC)C(C)N

Origin of Product

United States

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